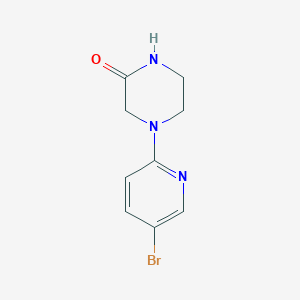

4-(5-Bromopyridin-2-yl)piperazin-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(5-Bromopyridin-2-yl)piperazin-2-one”, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

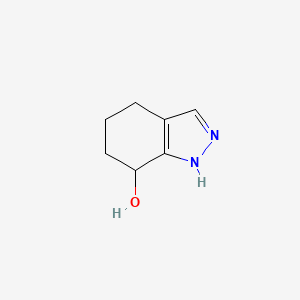

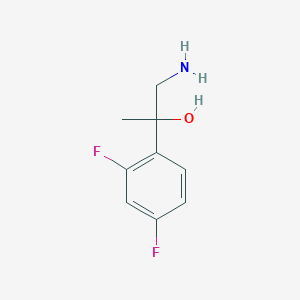

The molecular structure of “4-(5-Bromopyridin-2-yl)piperazin-2-one” can be represented by the InChI code1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule .

Applications De Recherche Scientifique

- Application in Medicinal Chemistry

- Field : Medicinal Chemistry

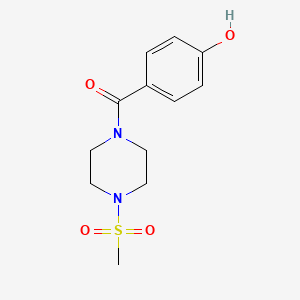

- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “3-phenyl 1- (4- (5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea”, has been studied for its potential in treating type II diabetes mellitus . The compound was tested in vitro against yeast α-glucosidase, an enzyme crucial in treating type II diabetes mellitus .

- Methods : The study involved the synthesis of a series of eighteen novel pyrimidine-based thiourea compounds. The enzyme inhibitory potential of these compounds was investigated against α-glucosidase .

- Results : Some of the compounds delivered better inhibition than the reference compound acarbose . For instance, compound 4i had an IC50 of 22.46 ± 0.65 µM, which was better than the IC50 of acarbose (38.22 ± 0.12 µM) .

-

Application in Chemical Sensing

- Field : Chemical Sensing

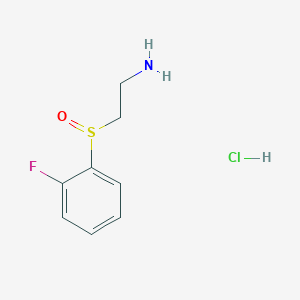

- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “BOP ((5-bromopyridin-2-yl)(4-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone)”, has been used as a chemosensor for detecting S2− ions . The chemosensor could detect S2− through fluorescent quenching and colorimetric change .

- Methods : The detection limit was calculated to be 10.9 µM through fluorescence titration . The reaction mechanism of BOP towards S2− was estimated to be thiolysis of NBD amine, producing the cleavage products, NBD-S− and BP ((5-bromopyridin-2-yl)(piperazin-1-yl)methanone) .

- Results : BOP was able to successfully monitor S2− in zebrafish and water samples . Additionally, test strips coated with BOP were applied to the in-the-field measurements of S2− .

-

Application in PROTAC Development

- Field : Drug Development

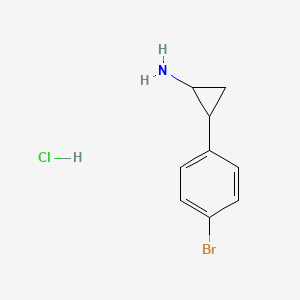

- Summary : A compound similar to “4-(5-Bromopyridin-2-yl)piperazin-2-one”, specifically “2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid”, is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .

- Methods : In PROTACs, a rigid linker is used to connect a ligand that binds to the target protein and a ligand that binds to an E3 ubiquitin ligase . This brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .

- Results : The use of this compound as a rigid linker could potentially improve the efficiency and selectivity of PROTACs .

Safety And Hazards

Propriétés

IUPAC Name |

4-(5-bromopyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-7-1-2-8(12-5-7)13-4-3-11-9(14)6-13/h1-2,5H,3-4,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWVYYWQDKWARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromopyridin-2-yl)piperazin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)

![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1525112.png)